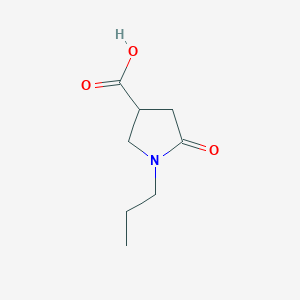

5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Description

Background and Significance of 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid in Medicinal Chemistry

This compound belongs to the pyroglutamic acid derivative family, a class of compounds gaining attention for their structural rigidity and bioisosteric potential. The core pyrrolidinone ring system provides conformational restraint that enhances receptor binding selectivity, while the propyl substituent at N1 introduces lipophilic character critical for membrane permeability. This balance of hydrophilicity (from the carboxylic acid group) and lipophilicity makes the compound particularly valuable in central nervous system drug discovery, where blood-brain barrier penetration remains a key challenge.

Recent advancements in synthetic methodologies have enabled the functionalization of this scaffold with diverse pharmacophoric groups. For instance, structural analogs featuring azole, diazole, or hydrazone moieties demonstrate enhanced antimicrobial activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The carboxylic acid group at C3 serves as a strategic site for derivatization, allowing the creation of amide bonds with various amine-containing bioactive molecules. This chemical flexibility positions this compound as a critical building block in fragment-based drug design.

Comparative analysis with related structures reveals distinct advantages:

- Molecular Weight : At 171.19 g/mol, the compound falls within the optimal range for oral bioavailability as per Lipinski’s rule of five.

- Hydrogen Bonding Capacity : The lactam carbonyl (hydrogen bond acceptor) and carboxylic acid (hydrogen bond donor/acceptor) provide multiple interaction points for target engagement.

- Stereochemical Simplicity : Unlike chiral pyroglutamic acid derivatives, the absence of stereocenters in this molecule simplifies synthetic production and reduces developmental costs.

Scope and Objectives of the Research

This analysis systematically examines three critical aspects of this compound:

- Structural and Electronic Properties : Quantum mechanical calculations of molecular orbitals and electrostatic potential surfaces to predict reactivity patterns.

- Synthetic Accessibility : Evaluation of established routes for large-scale production, including cyclocondensation and catalytic hydrogenation methods.

- Structure-Activity Relationship (SAR) Trends : Comparative assessment with structurally modified analogs to identify key pharmacophoric elements.

Propriétés

IUPAC Name |

5-oxo-1-propylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXUEZECUORFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983546 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-56-5 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-propylamine with succinic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-1-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Oxidation: Formation of 5-oxo-1-propylpyrrolidine-3,4-dicarboxylic acid.

Reduction: Formation of 5-hydroxy-1-propylpyrrolidine-3-carboxylic acid.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

5-Oxo-1-propylpyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid and a keto functional group. The synthesis typically involves cyclization reactions starting from suitable precursors such as 1-propylamine and succinic anhydride, followed by oxidation steps to form the desired product. The molecular formula is with a molecular weight of approximately 171.2 g/mol.

Chemistry

This compound serves as a crucial building block in organic synthesis. It acts as a precursor for synthesizing more complex molecules, which can lead to the development of new materials or pharmaceuticals. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

The compound has been studied for its potential biological activity. Research indicates that it may interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator of biochemical pathways related to inflammation and pain .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, in vitro tests demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells with certain derivatives showing notable selectivity against cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxo-1-propylpyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | A549 | 66 | Moderate activity |

| 5e | A549 | 45 | Good activity |

| 5g | A549 | 50 | Notable selectivity against cancer cells |

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic properties. Studies suggest potential applications in developing anti-inflammatory and analgesic drugs . Furthermore, its derivatives have shown promise as inhibitors of BACE-1 enzyme, which is relevant in Alzheimer's disease treatment .

Antimicrobial Activity

The compound has also been explored for antimicrobial properties against multidrug-resistant pathogens. Certain derivatives exhibited structure-dependent antimicrobial activity against Gram-positive bacteria and drug-resistant fungi .

Table 2: Antimicrobial Activity of Novel Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Remarks |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | <64 | Active against resistant strains |

| 3,5-dichloro-2-hydroxyphenyl derivative | Acinetobacter baumannii | <64 | Effective against resistant strains |

Industry

In industrial applications, this compound is utilized in producing pharmaceuticals and fine chemicals. Its ability to act as an intermediate in various synthetic pathways makes it valuable for large-scale chemical manufacturing processes .

Mécanisme D'action

The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation and pain . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cyclooxygenase (COX) enzymes and other related proteins .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences:

Note: LogP values marked with * are estimated using analogous structures where experimental data were unavailable.

Activité Biologique

5-Oxo-1-propylpyrrolidine-3-carboxylic acid (CAS Number: 208118-23-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a carboxylic acid and a ketone functional group, which contribute to its reactivity and biological interactions. The synthesis typically involves cyclization reactions starting from suitable precursors, such as 1-propylamine and succinic anhydride, followed by oxidation steps to form the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives bearing different substituents were evaluated for their cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity with reduced viability in cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxo-1-propylpyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | A549 | 66 | Moderate activity |

| 5e | A549 | 45 | Good activity |

| 5g | A549 | 50 | Notable selectivity against cancer cells |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives of this compound demonstrate activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-dependence of the antimicrobial activity suggests that specific functional groups enhance efficacy against resistant pathogens .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | Staphylococcus aureus | 7.8 µg/mL |

| 5e | Pseudomonas aeruginosa | 15.6 µg/mL |

| 5g | Klebsiella pneumoniae | 10 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may function as a ligand for enzymes or receptors, modulating their activity and affecting various biochemical pathways related to cell proliferation and antibiotic resistance. This interaction can lead to alterations in gene expression and metabolic processes critical for cancer cell survival and bacterial resistance mechanisms .

Case Studies

A notable case study involved the evaluation of derivatives in vitro against A549 cells compared to standard chemotherapeutics like cisplatin. The study demonstrated that certain derivatives not only inhibited cancer cell growth effectively but also exhibited lower toxicity profiles towards normal cells, highlighting their potential as safer therapeutic options .

Q & A

Q. What computational tools are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., BACE-1) to prioritize analogs. QSAR models using descriptors like LogP and topological polar surface area (TPSA) correlate with permeability. Validate predictions with in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.